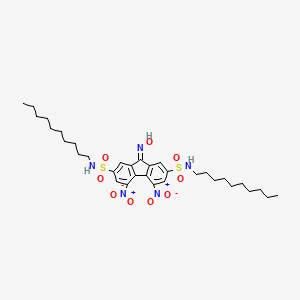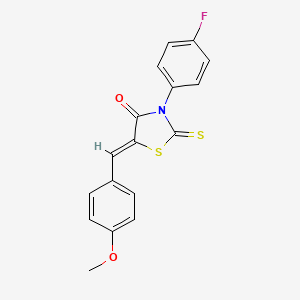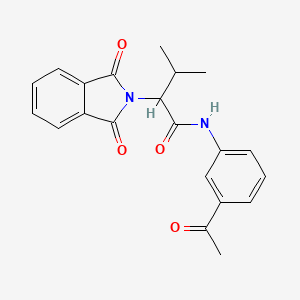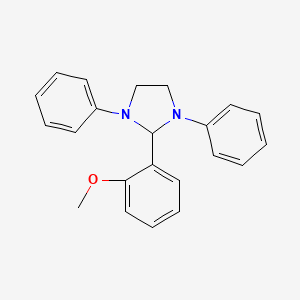![molecular formula C16H9BrN2S2 B15043007 (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile](/img/structure/B15043007.png)
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile is a complex organic compound that features a unique combination of bromophenyl, thiazolyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 3-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Coupling with Thienyl Group: The thiazole intermediate is then coupled with a thienyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Introduction of the Propenenitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The thienyl and thiazolyl groups can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile
- (2E)-2-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile
Uniqueness
The presence of the bromine atom in (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated or fluorinated analogs.
Properties
Molecular Formula |
C16H9BrN2S2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C16H9BrN2S2/c17-13-4-1-3-11(7-13)15-10-21-16(19-15)12(9-18)8-14-5-2-6-20-14/h1-8,10H/b12-8+ |
InChI Key |
ZNHGBQUOCYWKRY-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B15042935.png)


![4-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15042961.png)
![8-methoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B15042966.png)
![butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate](/img/structure/B15042971.png)
![(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B15042975.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15042977.png)


![2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B15042993.png)
![4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B15042999.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15043005.png)
